molecular formula C18H20O B2524418 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol CAS No. 1285167-20-5

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2524418
CAS No.: 1285167-20-5
M. Wt: 252.357
InChI Key: DNGBDWCAKAQUEU-UHFFFAOYSA-N
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Description

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanes It is characterized by a phenylpropyl group attached to the indane structure, which includes a hydroxyl group

Mechanism of Action

Mode of Action

For instance, phenylpropanolamine, a related compound, has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .

Biochemical Pathways

A related compound, 3-phenylpropanol, has been synthesized in escherichia coli via a biosynthetic pathway extending from l-phenylalanine, involving phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) . This suggests that 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol might also affect similar pathways.

Pharmacokinetics

For example, ramipril, a prodrug, undergoes de-esterification in the liver to form its active metabolite, ramiprilat . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .

Result of Action

For instance, 3-phenylpropanol, a related compound, has been found to trigger apoptotic cell death in U937 human myelomonocytic lymphoma cells through the regulation of Bcl-2 family proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, altitude can significantly affect the metabolic response of medicinal plants, leading to differential accumulation of metabolites . Therefore, the environment in which the compound is synthesized or administered could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another approach involves the reduction of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the ketone group to a hydroxyl group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one or 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-carboxylic acid.

    Reduction: Formation of 2-(3-phenylpropyl)-2,3-dihydro-1H-indane.

    Substitution: Formation of halogenated derivatives such as this compound bromide or chloride.

Scientific Research Applications

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenylpropyl)-2,3-dihydro-1H-indene
  • 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one
  • 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-carboxylic acid

Uniqueness

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the hydroxyl group or have different functional groups.

Properties

IUPAC Name

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c19-18-16(13-15-10-4-5-12-17(15)18)11-6-9-14-7-2-1-3-8-14/h1-5,7-8,10,12,16,18-19H,6,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGBDWCAKAQUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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